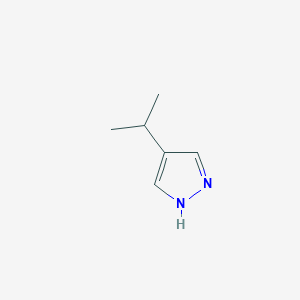

4-异丙基-1H-吡唑

描述

Synthesis Analysis

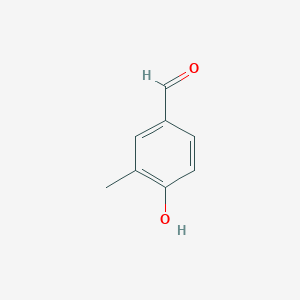

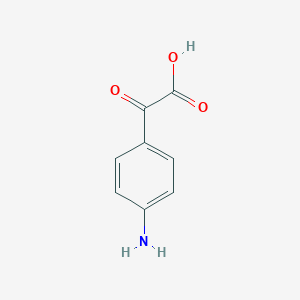

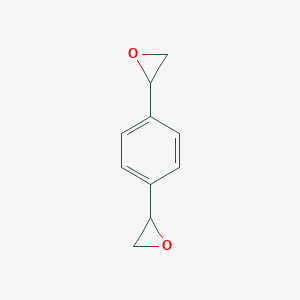

The synthesis of pyrazole derivatives often involves cascade reactions or multicomponent reactions. For instance, a general approach for synthesizing 3H-pyrazolo[3,4-c]isoquinolines involves cascade imination/intramolecular decarboxylative coupling, which requires a Pd-Cu bimetallic system for pyrazole-based substrates to achieve superior yields . Similarly, the synthesis of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline is achieved through a process that has been characterized by various spectroscopic methods, indicating the potential for diverse pyrazoline systems . Moreover, the synthesis of pyrazolines and isoxazoles carrying a 4-methylthiophenyl moiety has been reported, which involves reactions with aryl aldehydes through α, β-unsaturated ketones, demonstrating the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using experimental techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR). For example, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized to crystallize in the monoclinic space group, with its molecular geometry confirmed by density functional theory (DFT) calculations . Similarly, the structure of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline has been investigated, revealing that it crystallizes in the triclinic system .

Chemical Reactions Analysis

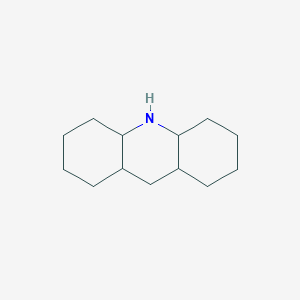

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones exhibit different reactivity patterns depending on the reagents used. They fail to yield conjugate addition products with thiols or piperidine due to steric hindrance but can react with hydrazine derivatives to give 1-aryl-3-methyl-2-pyrazolin-5-ones and isopropyl-hydrazones . Additionally, the synthesis of 4-(3-aminopropyl) pyrazole, an affinity ligand for alcohol dehydrogenase purification, demonstrates the functionalization of pyrazole derivatives for biochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The crystalline form, space group, and cell parameters can influence the material's properties and its potential applications. For example, the compound 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline not only has a defined crystalline structure but also shows promising antimicrobial activity . Theoretical calculations, such as DFT, provide insights into the electronic structure, which is crucial for understanding the reactivity and stability of these compounds .

科学研究应用

不对称合成

4-异丙基-1H-吡唑烷衍生物已被用于不对称合成。例如,相关化合物4R-甲基-7R-异丙基-4,5,6,7-四氢吲哚被用于制备钯催化反应的配体,导致产物具有高对映选择性,展示了其在不对称合成中的实用性 (Bovens, Togni, & Venanzi, 1993)。

药物发现和分子对接

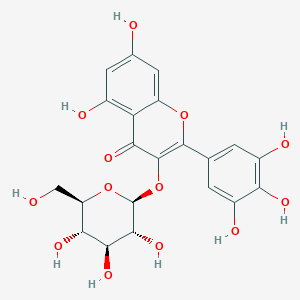

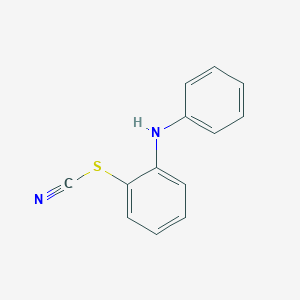

4-异丙基-1H-吡唑烷衍生物在药物发现中具有重要意义。一项关于新型吡唑烷,包括4-异丙基变体的研究显示出抗炎和抗乳腺癌特性。这些化合物表现出优秀的COX-2抑制和HRBC膜稳定性特性,对于它们作为抗炎药物的潜力至关重要 (Thangarasu, Manikandan, & Thamaraiselvi, 2019)。

微波促进合成

已开发了微波促进的Suzuki偶联方法,用于合成4-取代芳基吡唑,其中包括4-异丙基衍生物。这种方法具有温和的反应条件和高产率等优点,突显了4-异丙基-1H-吡唑烷在合成化学中的多功能性 (Cheng, Wu, Han, & Yang, 2014)。

催化中的手性吡唑

手性4-异丙基-1H-吡唑已被合成并评估其作为手性辅助剂或催化剂的潜在应用。它们的结构特征可以在不对称催化中引起显著影响 (Kashima, Miwa, Shibata, & Nakazono, 2002)。

固态结构分析

使用X射线晶体学和NMR进行了关于N-未取代吡唑的固态结构研究,包括5-异丙基-3-苯基-1H-吡唑。这项研究对于理解4-异丙基-1H-吡唑烷衍生物的结构特性至关重要 (Claramunt et al., 2006)。

有机合成中的构建块

4-异丙基-1H-吡唑烷衍生物在有机合成中作为有价值的构建块。例如,已制备了4-和5-碘代吡唑衍生物,展示了吡唑核在植物科学和肿瘤学研究中的重要性 (Guillou, Bonhomme, Ermolenko, & Janin, 2011)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Pyrazole-containing compounds, including 4-isopropyl-1H-pyrazole, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in various fields. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

属性

IUPAC Name |

4-propan-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5(2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMBISZHWMJNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602079 | |

| Record name | 4-(Propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropyl-1H-pyrazole | |

CAS RN |

13753-53-2 | |

| Record name | 4-(Propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)

![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)